molecular formula C9H12ClNO B2413028 3,4-Dihydro-1H-isochromen-5-amine;hydrochloride CAS No. 2248355-93-1

3,4-Dihydro-1H-isochromen-5-amine;hydrochloride

Cat. No. B2413028
CAS RN: 2248355-93-1
M. Wt: 185.65
InChI Key: IGHYUCOLDAAXLB-UHFFFAOYSA-N
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Description

“3,4-Dihydro-1H-isochromen-5-amine;hydrochloride” is a chemical compound with the CAS Number: 31231-57-9 . It has a molecular weight of 199.68 . The compound is in solid form at room temperature .


Molecular Structure Analysis

The Inchi Code for “3,4-Dihydro-1H-isochromen-5-amine;hydrochloride” is 1S/C10H13NO.ClH/c11-7-10-9-4-2-1-3-8 (9)5-6-12-10;/h1-4,10H,5-7,11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3,4-Dihydro-1H-isochromen-5-amine;hydrochloride” is a solid at room temperature . It has a molecular weight of 199.68 .

Scientific Research Applications

Synthesis and Antitumor Properties

A significant application of compounds related to 3,4-Dihydro-1H-isochromen-5-amine;hydrochloride is in the synthesis of novel antitumor agents. Studies have shown the development of such compounds with potential cytotoxic activities against various cancer cell lines. For instance, a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid was developed, which is crucial in creating frameworks for natural isochromene products with antitumor properties (Mondal et al., 2003). Another study synthesized and evaluated various benzo[g]isochromene-5,10-diones for their cytotoxic and antimicrobial effects, revealing significant cytotoxic activity against different cancer cell lines (Thi et al., 2015).

Isochromene Derivatives Synthesis

Isochromene derivatives, closely related to 3,4-Dihydro-1H-isochromen-5-amine;hydrochloride, have been synthesized for various applications. A versatile method was developed for synthesizing Isoquinolines and Isochromenes via Pd-Catalyzed Oxidative Carbonylation (Gabriele et al., 2011). Additionally, the Indium(III)-Catalyzed Cycloisomerization process was used for the synthesis of 1H-Isochromenes and 1,2-Dihydroisoquinolines, highlighting the versatility of isochromene-related compounds (Sarandeses et al., 2022).

Fluorescence Properties

Research into the fluorescence properties of compounds similar to 3,4-Dihydro-1H-isochromen-5-amine;hydrochloride has been conducted. For instance, the synthesis of 1,4-dihydropyridines, from amine hydrochloride salts, showed varying wavelengths of fluorescence, which could be tuned by changing the substituents, indicating potential applications in fluorescence-based technologies (Sueki et al., 2014).

Microreactor Technology

Microreactor technology has been explored for the production of chemicals like 3,4-diamino-1H-isochromen-1-ones. This technology allows for a safe and continuous synthesis process, showcasing the potential of utilizing advanced manufacturing techniques for isochromene derivatives (Acke & Stevens, 2007).

Safety and Hazards

The compound has several hazard statements including H302+H312+H332;H315;H318;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, eye damage, and may cause respiratory irritation . The precautionary statements include P260;P271;P280, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,4-dihydro-1H-isochromen-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHYUCOLDAAXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1H-isochromen-5-amine;hydrochloride

CAS RN

2248355-93-1
Record name 3,4-dihydro-1H-2-benzopyran-5-amine hydrochloride
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